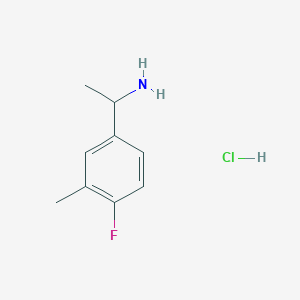

1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride

Description

Chemical Nomenclature and Structural Features

The compound 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural organization around a phenylethylamine core with specific substitutions. The molecular formula of the hydrochloride salt is C9H13ClFN, with a molecular weight of 189.66 g/mol. The free base form exhibits the molecular formula C9H12FN, indicating the addition of hydrogen chloride to form the more stable and commonly handled salt form.

The structural architecture of this compound features a benzene ring substituted with a fluorine atom at the 4-position and a methyl group at the 3-position, relative to the attachment point of the ethylamine side chain. This substitution pattern creates a unique electronic environment within the aromatic system, where the electron-withdrawing fluorine atom and the electron-donating methyl group create complementary effects on the overall molecular properties. The ethanamine side chain contains a chiral center at the carbon bearing the amino group, which introduces stereochemical complexity to the compound.

| Property | Value |

|---|---|

| Molecular Formula (HCl salt) | C9H13ClFN |

| Molecular Formula (free base) | C9H12FN |

| Molecular Weight (HCl salt) | 189.66 g/mol |

| Molecular Weight (free base) | 153.20 g/mol |

| Chemical Abstracts Service Number | 1213181-44-2 |

The three-dimensional structure of the molecule can be characterized by its conformational flexibility, particularly around the ethylamine side chain. The presence of the fluorine substituent introduces specific geometric constraints due to the strong carbon-fluorine bond and the relatively small van der Waals radius of fluorine compared to other halogens. The methyl group at the 3-position provides steric bulk that influences the overall molecular shape and potential intermolecular interactions.

Historical Context and Research Significance

The development of fluorinated phenethylamine derivatives emerged from broader trends in medicinal chemistry that recognized fluorine as a powerful tool for modulating biological activity. Research into fluorinated aromatic amines gained momentum in recent decades as scientists sought to understand how fluorine substitution affects the pharmacological properties of bioactive compounds. The specific compound 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride represents part of a systematic exploration of fluorine effects on phenethylamine scaffolds.

Historical investigations into fluorinated phenethylamines revealed that the introduction of fluorine atoms can dramatically impact psychoactivity, ranging from complete loss of activity to significant enhancement and prolongation of effects. For example, research demonstrated that while escaline showed psychoactive properties, its fluoroescaline counterpart was almost devoid of such effects, whereas difluoroescaline retained activity and trifluoroescaline showed increased potency. These findings established the importance of fluorine positioning and multiplicity in determining biological outcomes.

The research significance of compounds like 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride extends beyond their individual properties to their role as molecular probes for understanding structure-activity relationships in fluorinated aromatic systems. Studies have shown that fluorine substitution can influence various molecular properties including lipophilicity, metabolic stability, and receptor binding affinity. The strategic placement of fluorine atoms in aromatic rings has become a standard approach in pharmaceutical development for optimizing drug-like properties.

Contemporary research has focused on developing efficient synthetic methodologies for preparing fluorinated phenethylamine derivatives with high stereochemical control. The availability of enantiopure forms of these compounds has enabled detailed studies of their individual stereoisomers, contributing to our understanding of how chirality and fluorine substitution interact to determine molecular behavior.

Stereochemical Considerations (R/S Configurations)

The stereochemical aspects of 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride center on the chiral carbon within the ethylamine side chain, which can adopt either R or S configuration. The compound is commercially available in its (S)-enantiomeric form, indicating that stereoselective synthetic methods have been developed to access this specific stereoisomer with high enantiomeric purity. The stereochemical descriptor (S) refers to the absolute configuration at the chiral center, determined according to Cahn-Ingold-Prelog priority rules.

The importance of stereochemical control in fluorinated aromatic amines cannot be overstated, as different enantiomers often exhibit vastly different biological properties. Research has demonstrated that the stereochemical outcome of synthetic reactions involving fluorinated phenethylamines can be influenced by the electronic effects of the fluorine substituent. For instance, in related synthetic studies, the introduction of fluorine atoms has been shown to affect the stereoselectivity of various transformations, including reduction reactions and asymmetric synthesis protocols.

| Stereochemical Parameter | Details |

|---|---|

| Chiral Centers | 1 (at benzylic carbon) |

| Available Configuration | (S)-enantiomer |

| Enantiomeric Purity | >95% (typical commercial grade) |

| Stereochemical Notation | (1S)-1-(4-fluoro-3-methylphenyl)ethanamine |

Advanced synthetic methodologies have been developed for the preparation of enantiomerically pure fluorinated phenethylamines, including approaches that utilize chiral auxiliaries and asymmetric catalysis. The synthesis of the (S)-enantiomer specifically requires careful selection of reaction conditions and catalytic systems that can differentiate between the two possible stereochemical outcomes. Palladium-catalyzed methods have proven particularly effective for introducing fluorine substituents while maintaining stereochemical integrity.

The stereochemical stability of the compound under various conditions is an important consideration for its handling and storage. The presence of the fluorine substituent can influence the propensity for racemization through its electronic effects on the benzylic position. Studies have shown that fluorinated aromatic amines generally exhibit good stereochemical stability under normal storage conditions, particularly when maintained as hydrochloride salts.

Relationship to Analogous Fluorinated Aromatic Amines

The compound 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride exists within a broader family of fluorinated aromatic amines that share structural similarities while exhibiting distinct properties based on their specific substitution patterns. Related compounds include 4-Fluoro-3-methylbenzylamine, which lacks the ethyl bridge and chiral center, and 2-(4-fluoro-3-methylphenyl)ethan-1-amine hydrochloride, which features an extended ethylamine chain compared to the subject compound.

The structural relationship between these compounds provides insight into how subtle modifications to the carbon skeleton can influence molecular properties. The benzylamine derivative 4-Fluoro-3-methylbenzylamine exhibits a molecular weight of 139.17 g/mol and demonstrates different physical properties including a boiling point of 205.1±25.0°C at 760 mmHg and a density of 1.1±0.1 g/cm³. These differences highlight the impact of the additional methylene group and chiral center present in the ethylamine derivative.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 1-(4-Fluoro-3-methylphenyl)ethan-1-amine HCl | C9H13ClFN | 189.66 g/mol | Chiral ethylamine chain |

| 4-Fluoro-3-methylbenzylamine | C8H10FN | 139.17 g/mol | Simple benzylamine structure |

| 2-(4-Fluoro-3-methylphenyl)ethan-1-amine HCl | C9H13ClFN | 189.66 g/mol | Extended phenethylamine chain |

Within the context of fluorinated phenethylamine research, this compound represents part of a systematic investigation into how fluorine positioning affects molecular behavior. Studies have examined compounds with fluorine substitutions at various positions on the aromatic ring, revealing that the 4-fluoro-3-methyl substitution pattern creates a unique electronic environment. The electron-withdrawing effect of fluorine at the para position relative to the side chain, combined with the electron-donating methyl group at the meta position, results in a balanced electronic distribution that influences both chemical reactivity and potential biological activity.

The relationship to other fluorinated aromatic amines extends to synthetic considerations, where similar methodological approaches can be applied across the compound family. Synthetic routes involving palladium-catalyzed fluorination, asymmetric reduction of ketone precursors, and chiral auxiliary-mediated alkylation have been successfully applied to various members of this compound class. The development of these synthetic methodologies has enabled the preparation of compound libraries for systematic structure-activity relationship studies.

Research into fluorinated aromatic amines has revealed that the introduction of fluorine can significantly impact molecular properties beyond simple electronic effects. The fluorine atom's influence on lipophilicity, hydrogen bonding patterns, and conformational preferences creates opportunities for fine-tuning molecular behavior. In the specific case of 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride, the combination of fluorine and methyl substitution creates a molecule that balances electronic effects while maintaining synthetic accessibility and structural stability.

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEFSEOLAJTAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The preparation of 1-(4-fluoro-3-methylphenyl)ethan-1-amine hydrochloride typically involves the following key steps:

- Synthesis of the corresponding ketone intermediate : 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-one or related analogs.

- Reductive amination or amine formation : Conversion of the ketone to the ethan-1-amine derivative.

- Salt formation : Conversion of the free amine to its hydrochloride salt to improve stability and handling.

This route is supported by patent disclosures describing the preparation of related fluoromethylphenyl ethanamines and their salts.

Detailed Preparation Steps

Preparation of Ketone Intermediate

- The process begins with the synthesis of 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-one, which serves as a key precursor.

- This intermediate can be prepared by selective functionalization of the aromatic ring followed by introduction of the ethanone moiety.

- The ketone is obtained either by Friedel-Crafts acylation or other suitable carbonylation methods on fluoromethyl-substituted aromatic compounds.

Conversion to Ethan-1-amine

- The ketone intermediate is subjected to reductive amination to yield the corresponding amine.

- Typical reductive amination involves treatment with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation under controlled conditions.

- Alternative methods include the use of organolithium or Grignard reagents to introduce the aminoethyl side chain, followed by appropriate workup.

Formation of Hydrochloride Salt

- The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as isopropanol or ethyl acetate.

- This step yields a white crystalline solid with improved purity and stability.

- Crystallization conditions, including solvent choice and temperature control, are optimized to achieve high-quality salt formation.

Representative Preparation Process (Based on Patent Literature)

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of ketone intermediate (2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-one) | Friedel-Crafts acylation or related method | Key intermediate ketone |

| 2 | Reductive amination of ketone to amine | Use of reducing agent (e.g., NaBH3CN) under mild conditions | Formation of 1-(4-fluoro-3-methylphenyl)ethan-1-amine |

| 3 | Salt formation | Reaction with HCl in IPA or EtOAc, crystallization | 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride |

Analytical and Purity Considerations

- The hydrochloride salt typically exhibits a melting point range around 178–180 °C, indicating high purity.

- Chiral purity can be monitored by HPLC when enantiomerically enriched forms are prepared.

- Infrared spectroscopy (IR) shows characteristic amine and aromatic absorption bands confirming the structure.

- Mass spectrometry and NMR spectroscopy are used to confirm molecular formula and structure.

Summary Table of Preparation Methods

| Preparation Stage | Method | Reagents/Conditions | Key Notes |

|---|---|---|---|

| Ketone Synthesis | Friedel-Crafts acylation or equivalent | Aromatic fluoromethyl derivative, acyl chloride or equivalent | Precursor for amination |

| Reductive Amination | NaBH3CN or catalytic hydrogenation | Ammonia or amine source, mild temperature | Converts ketone to amine |

| Salt Formation | Acid-base reaction | HCl in IPA or EtOAc, crystallization | Produces stable hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The nitro group in the intermediate nitrostyrene can be reduced to form the amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the primary amine.

Substitution: Formation of substituted phenylethylamines with different functional groups.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): Fluorine and chlorine atoms increase electrophilicity and metabolic stability. For example, 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride exhibits higher molecular weight and polarity compared to the target compound .

- Electron-Donating Groups (EDGs): Methoxy (OCH₃) and methyl (CH₃) groups enhance lipophilicity and membrane permeability. The methyl group in the target compound may improve bioavailability relative to methoxy-containing analogs .

- Heterocyclic Modifications: Pyrimidine or pyrazole rings (e.g., in ) introduce rigid planar structures, favoring interactions with aromatic residues in enzyme binding sites.

Biological Activity

1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride, also known as (4-Fluoro-3-methylphenyl)methylamine hydrochloride, is a compound that has garnered significant interest in pharmacology and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.

The biological activity of 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformations. This interaction can lead to significant changes in cellular signaling pathways and biochemical processes, which are crucial for its application in drug development and biochemical assays.

Biological Activity Profile

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research has shown that 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride can inhibit certain enzymes. For instance, it has been linked to the inhibition of lysosomal phospholipase A2, an enzyme associated with phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes.

2. Receptor Interaction

The compound interacts with various receptors, particularly G protein-coupled receptors (GPCRs), which play pivotal roles in numerous physiological processes. Its binding affinity and selectivity towards these receptors can influence signaling pathways related to metabolism and neurobiology.

3. Toxicological Assessment

Toxicological studies have evaluated the compound's effects on cellular viability and function. It has been profiled alongside other chemicals to determine its potential toxic effects across different biological systems.

Pharmacological Applications

Research indicates that 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride is utilized in developing pharmaceutical agents targeting specific diseases. Notably, it has been explored for potential use as an antidepressant due to its interaction with neurotransmitter systems.

Case Studies and Research Findings

Several studies have documented the biological activity of 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride:

Chemical Profiling

A comprehensive study involving multiple chemical analogs highlighted the unique structural properties of 1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride. The compound exhibited significant activity across various enzymatic assays, acting as both an activator and inhibitor depending on the specific target enzyme .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.